
4-Ethynylbenzo-15-crown-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylbenzo-15-crown-5 is a derivative of benzo-15-crown-5, a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, which makes them useful in a variety of chemical applications. The ethynyl group attached to the benzene ring in this compound introduces additional reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylbenzo-15-crown-5 typically involves the reaction of 4-iodobenzo-15-crown-5 ether with ethynylarenes or the reaction of this compound ether with haloarenes. These reactions are carried out in the presence of catalytic amounts of palladium(II) complex salts, copper(I) iodide, and triethylamine. The yields of these reactions range from 55% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Ethynylbenzo-15-crown-5 can undergo various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in substitution reactions with haloarenes.
Complexation Reactions: The crown ether moiety can form complexes with various cations, including mono-cations (Li+, Na+, K+) and di-cations (Mg2+, Ca2+).
Common Reagents and Conditions
Palladium(II) Complex Salts: Used as a catalyst in cross-coupling reactions.
Copper(I) Iodide: Acts as a co-catalyst.
Triethylamine: Serves as a base in the reaction.
Major Products
The major products of these reactions are typically arylethynylbenzo-15-crown-5 ethers, which can be further functionalized for various applications .
Scientific Research Applications
4-Ethynylbenzo-15-crown-5 has several scientific research applications, including:
Nonlinear Optical Materials: The compound is used in the development of nonlinear optical materials due to its ability to form complexes with cations, which can alter its optical properties.
Liquid Crystals: It is used in the synthesis of liquid crystals, which have applications in display technologies.
Luminescent Materials: The compound’s ability to form complexes with metals makes it useful in the development of luminescent materials.
Supramolecular Chemistry: Its crown ether moiety allows it to participate in the formation of supramolecular structures, which have various applications in chemistry and materials science.
Mechanism of Action
The mechanism by which 4-Ethynylbenzo-15-crown-5 exerts its effects is primarily through its ability to form stable complexes with cations. The crown ether moiety provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This complexation can alter the physical and chemical properties of the compound, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Benzo-15-crown-5: The parent compound without the ethynyl group.
4-Iodobenzo-15-crown-5: A precursor in the synthesis of 4-Ethynylbenzo-15-crown-5.
4-(Arylethynyl)benzo-15-crown-5: A product of further functionalization of this compound.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which introduces additional reactivity and potential for further functionalization. This makes it more versatile compared to its parent compound, benzo-15-crown-5, and other similar crown ethers .
Properties
Molecular Formula |
C16H20O5 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
17-ethynyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |
InChI |
InChI=1S/C16H20O5/c1-2-14-3-4-15-16(13-14)21-12-10-19-8-6-17-5-7-18-9-11-20-15/h1,3-4,13H,5-12H2 |
InChI Key |
ATOWSSXTGDOERW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OCCOCCOCCOCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11761255.png)
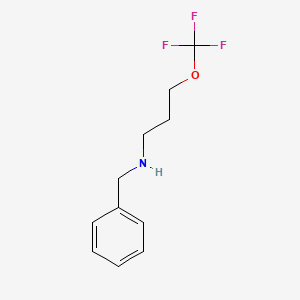
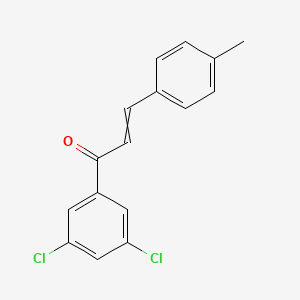
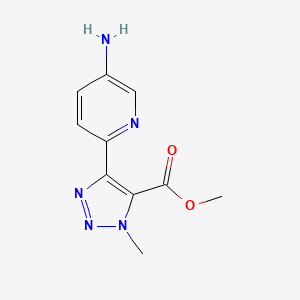
![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)
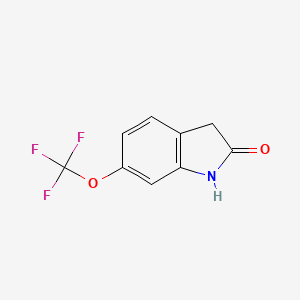
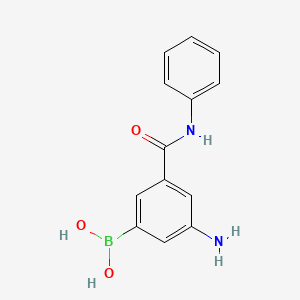

![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)
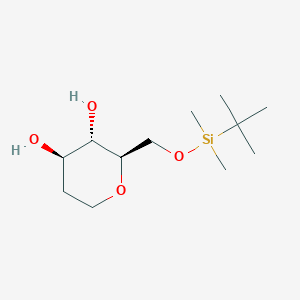
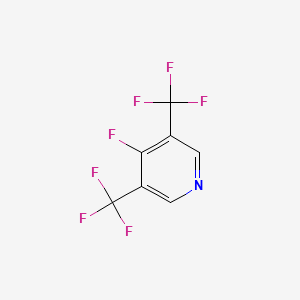
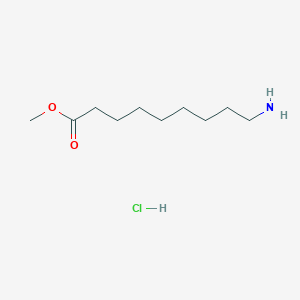
![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)

